molecular formula C14H12FN5OS2 B2375964 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 886927-08-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2375964
CAS No.: 886927-08-8
M. Wt: 349.4
InChI Key: ZONLCTDADGEGMB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONLCTDADGEGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiophene Derivative Formation: : Starting from thiophene, the compound undergoes nitration, reduction, and then cyclization to form 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole.

  • Triazole Incorporation: : The triazole is then subjected to a thioether formation reaction with 2-chloro-N-(2-fluorophenyl)acetamide, forming the final compound under mild base conditions.

Industrial Production Methods: Scaling up involves optimizing reaction conditions to maintain high yields and purity. Common techniques include continuous flow synthesis and automated batch reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Forms sulfoxides and sulfones.

  • Reduction: : Reduces nitro groups to amines.

  • Substitution: : Halogenation and alkylation reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminium hydride or catalytic hydrogenation.

  • Solvents and Catalysts: : Dimethyl sulfoxide (DMSO), dichloromethane, and palladium catalysts.

Major Products: The reactions yield various oxidized and reduced derivatives, along with substitution products like halogenated or alkylated versions.

Scientific Research Applications

Chemistry: : Used as a precursor for synthesizing complex molecules. Biology : Investigated for its potential as a pharmacophore in drug design. Medicine : Examined for its antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the synthesis of specialty chemicals and polymers.

Mechanism of Action

Molecular Targets and Pathways: It interacts with enzymes and receptors, modulating biological pathways involved in cell proliferation, apoptosis, and microbial growth. Its fluorophenyl and thiophene groups enable unique interactions with target molecules.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound R1 (Triazole-5 Position) R2 (Acetamide N-Substituent) Key Activity/Property
Target Compound Thiophen-2-yl 2-Fluorophenyl Anti-inflammatory (potential)
VUAA-1 () Pyridin-3-yl 4-Ethylphenyl Orco agonist
OLC-12 () Pyridin-4-yl 4-Isopropylphenyl Orco agonist
2-((4-Amino-5-(furan-2-yl)... () Furan-2-yl Varied aryl Anti-exudative (comparable to diclofenac)
2-[[4-Ethyl-5-(thiophen-2-yl)... () Thiophen-2-yl 4-Fluorophenyl Undisclosed (structural analog)

Table 2: Activity Comparison

Compound IC50 (COX-2 Inhibition) MIC (Antimicrobial) Orco Activity
Target Compound Not reported Not tested Not studied
VUAA-1 () N/A N/A Agonist (EC50 ~3 µM)
Furan-2-yl analog () Comparable to diclofenac N/A N/A
Pyridinyl analog () 1.28× diclofenac N/A N/A
Thiophene-triazole () N/A 6a, 6b (fungal) N/A

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. It incorporates a triazole ring, a thiophene moiety, and an acetamide group, making it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C12H12N4S2C_{12}H_{12}N_4S_2 with a molecular weight of approximately 328.37 g/mol. The structure features:

  • Triazole ring : Known for its pharmacological properties.
  • Thiophene ring : Enhances lipophilicity and biological interaction.
  • Acetamide group : Contributes to the compound's reactivity.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. The presence of the thiophene group in this compound is believed to enhance its interaction with biological membranes, potentially increasing its efficacy against pathogens.

  • Antifungal Activity : Studies have shown that similar triazole derivatives possess potent antifungal properties. For instance, certain triazoles have demonstrated effectiveness against Aspergillus species and other fungi at low concentrations (MIC values ranging from 0.01 to 0.27 μmol/mL) .
  • Antibacterial Activity : The compound's structural components suggest potential antibacterial activity. Triazole derivatives have been reported to inhibit various Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), with some showing activity up to 16 times greater than conventional antibiotics like ampicillin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzyme active sites, potentially inhibiting critical metabolic pathways in pathogens.
  • Disruption of Cellular Processes : The compound may interfere with cellular processes such as protein synthesis or cell wall integrity due to its lipophilic nature.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
1-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(p-tolyl)acetamidePhenyl group instead of thiophenAntifungal properties
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamideMethoxy substitutionAntibacterial activity
5-(thiophen-3-yl)-4H-1,2,4-triazol-3-thiolDifferent triazole derivativeAntioxidant properties

The unique combination of the thiophene ring and the fluorinated phenyl group in this compound may enhance its lipophilicity and overall biological activity compared to other triazole derivatives.

Synthesis

The synthesis of This compound typically involves multi-step reactions:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thiophene moiety via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Case Studies

Several studies have investigated compounds related to this structure:

  • A study on sulfonamide-triazole hybrids showed significant antifungal activity against Gibberella species .
  • Another research highlighted the synthesis and antibacterial efficacy of mercapto-triazoles against drug-resistant strains .

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